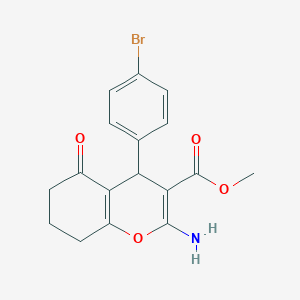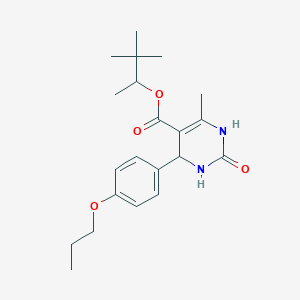
methyl 2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a bromophenyl group, which can significantly influence its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of an aldehyde with a malononitrile derivative, followed by cyclization in the presence of a base to form the chromene core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of catalysts to speed up the reactions. The purification of the final product might involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
Methyl 2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a hydroxylated chromene. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.
科学研究应用
Methyl 2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studies on its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing into its potential use as a drug for treating various diseases, including cancer and inflammatory conditions.
作用机制
The mechanism of action of methyl 2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets in the body. The bromophenyl group can enhance the compound’s ability to bind to certain proteins or enzymes, influencing their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and are the subject of ongoing research .
相似化合物的比较
Similar Compounds
Methyl 2-amino-4-(4-bromophenyl)-5-ethylthiophene-3-carboxylate: This compound has a similar structure but features a thiophene ring instead of a chromene ring.
Ethyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate: Another similar compound with an ethyl group and a thiophene ring.
Uniqueness
Methyl 2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is unique due to its chromene core, which imparts different chemical and biological properties compared to thiophene-based compounds. The presence of the bromophenyl group also enhances its reactivity and potential biological activity, making it a valuable compound for research and development .
属性
分子式 |
C17H16BrNO4 |
|---|---|
分子量 |
378.2 g/mol |
IUPAC 名称 |
methyl 2-amino-4-(4-bromophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C17H16BrNO4/c1-22-17(21)15-13(9-5-7-10(18)8-6-9)14-11(20)3-2-4-12(14)23-16(15)19/h5-8,13H,2-4,19H2,1H3 |
InChI 键 |
GJZDHTUBAAJVAB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Br)C(=O)CCC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B11675720.png)
![2-fluoro-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11675725.png)
![6-[(2E)-2-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11675728.png)
![N-[(E)-1-(3-bromophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B11675733.png)
![(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11675735.png)
![4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B11675742.png)
![N'-[(Z)-(2-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11675771.png)
![6-Amino-4-(5-bromo-2-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11675773.png)
![(5Z)-5-{5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11675774.png)
![2,5-Bis(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11675794.png)
![(2Z)-N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11675797.png)

![N'-{(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11675801.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11675807.png)
